molecular formula C18H17Cl2NO B14285181 2,6-Bis(2-chlorophenyl)-3-methylpiperidin-4-one CAS No. 134645-32-2

2,6-Bis(2-chlorophenyl)-3-methylpiperidin-4-one

Katalognummer: B14285181
CAS-Nummer: 134645-32-2
Molekulargewicht: 334.2 g/mol
InChI-Schlüssel: SXOJGWFAEDWSCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis(2-chlorophenyl)-3-methylpiperidin-4-one is a chemical compound that belongs to the class of piperidones. This compound is characterized by the presence of two chlorophenyl groups attached to the piperidinone ring, making it a significant molecule in various chemical and pharmaceutical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2-chlorophenyl)-3-methylpiperidin-4-one typically involves the reaction of 2-chlorobenzaldehyde with methylamine and acetone under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the piperidinone ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis(2-chlorophenyl)-3-methylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidinones, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,6-Bis(2-chlorophenyl)-3-methylpiperidin-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,6-Bis(2-chlorophenyl)-3-methylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Bis(4-fluorophenyl)-3-methylpiperidin-4-one
  • 2,6-Bis(2-bromophenyl)-3-methylpiperidin-4-one
  • 2,6-Bis(2-methylphenyl)-3-methylpiperidin-4-one

Uniqueness

2,6-Bis(2-chlorophenyl)-3-methylpiperidin-4-one is unique due to the presence of chlorophenyl groups, which impart distinct chemical and biological properties. These properties differentiate it from other similar compounds and make it a valuable molecule for various applications.

Eigenschaften

CAS-Nummer

134645-32-2

Molekularformel

C18H17Cl2NO

Molekulargewicht

334.2 g/mol

IUPAC-Name

2,6-bis(2-chlorophenyl)-3-methylpiperidin-4-one

InChI

InChI=1S/C18H17Cl2NO/c1-11-17(22)10-16(12-6-2-4-8-14(12)19)21-18(11)13-7-3-5-9-15(13)20/h2-9,11,16,18,21H,10H2,1H3

InChI-Schlüssel

SXOJGWFAEDWSCR-UHFFFAOYSA-N

Kanonische SMILES

CC1C(NC(CC1=O)C2=CC=CC=C2Cl)C3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.